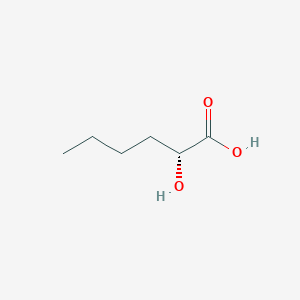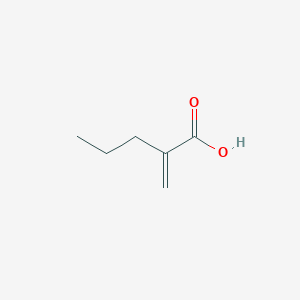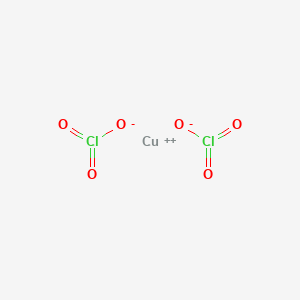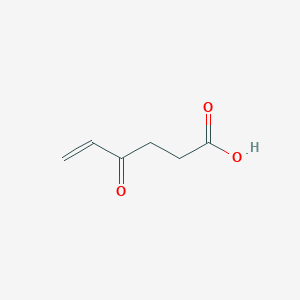![molecular formula C16H27N3O7 B1599133 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid CAS No. 65882-12-4](/img/structure/B1599133.png)
2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid is C16H27N3O7 . The molecular weight is 373.4 g/mol . The InChI is 1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid include a molecular weight of 373.40 g/mol . It has a computed XLogP3-AA of -0.4 . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . It has 12 rotatable bonds . The exact mass and monoisotopic mass is 373.18490021 g/mol . The topological polar surface area is 151 Ų . It has 26 heavy atoms . The complexity is 536 .Scientific Research Applications
Gene Therapy
Dendrimers derived from compounds like AC1N9R0X are studied for nonviral gene delivery due to their degradability in vivo, which is crucial for biomedical applications .
Pharmaceutical Microbiology
In pharmaceutical microbiology, compounds like AC1N9R0X may be used in the production of enzymes, vaccines, and other pharmaceutical products essential for disease diagnosis and treatment .
Cryopreservation
AC1N9R0X-related compounds might play a role in cryopreservation processes, which are vital for preserving viable cells and cell materials developed for biopharmaceutical applications .
Nanotechnology
Nanoparticles involving AC1N9R0X could be used for treating various diseases, including kidney diseases, tuberculosis, skin conditions, Alzheimer’s disease, cancer, and even in the preparation of COVID-19 vaccines .
Environmental Improvement
Nanomaterials derived from AC1N9R0X could be utilized in environmental improvement applications such as clean energy production, building coatings, and decolorization of dyes .
Water Treatment and Decontamination
Graphene derivatives and hybrids involving AC1N9R0X are being developed for environmental applications like water treatment membranes and adsorbents for decontamination purposes .
properties
IUPAC Name |
2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEWINUIHJAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402758 | |
| Record name | AC1N9R0X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65882-12-4 | |
| Record name | AC1N9R0X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















